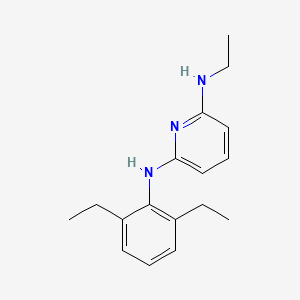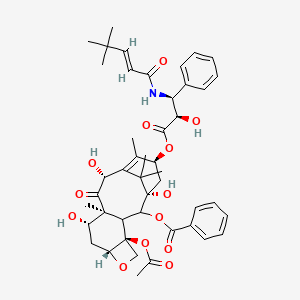
Microtubule stabilizing agent-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Microtubule stabilizing agent-1 is a compound known for its ability to stabilize microtubules, which are essential components of the cytoskeleton in eukaryotic cells. This stabilization is crucial for maintaining cell shape, enabling intracellular transport, and facilitating cell division. Microtubule stabilizing agents are widely used in cancer therapy due to their ability to inhibit cell division by stabilizing microtubules and preventing their depolymerization .
准备方法
Synthetic Routes and Reaction Conditions: The synthetic route often starts with the preparation of a core structure, followed by the addition of side chains and functional groups through reactions such as esterification, amidation, and cyclization .
Industrial Production Methods: Industrial production of microtubule stabilizing agent-1 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process may include the use of catalysts, temperature control, and purification techniques such as chromatography and crystallization .
化学反应分析
Types of Reactions: Microtubule stabilizing agent-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Halogens, nucleophiles, and bases.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols or amines .
科学研究应用
Microtubule stabilizing agent-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study microtubule dynamics and stability.
Biology: Employed in cell biology research to investigate the role of microtubules in cellular processes.
Medicine: Widely used in cancer therapy to inhibit cell division and induce apoptosis in cancer cells.
Industry: Utilized in the development of new drugs and therapeutic agents targeting microtubules.
作用机制
Microtubule stabilizing agent-1 exerts its effects by binding to the β-tubulin subunit of microtubules, promoting their polymerization and stabilization. This binding prevents the depolymerization of microtubules, thereby inhibiting cell division and inducing apoptosis in rapidly dividing cells. The molecular targets and pathways involved include the stabilization of the microtubule network, disruption of mitotic spindle formation, and activation of apoptotic pathways .
相似化合物的比较
Microtubule stabilizing agent-1 can be compared with other similar compounds such as paclitaxel, docetaxel, and epothilone. While all these compounds share the ability to stabilize microtubules, this compound is unique in its specific binding affinity and the structural modifications that enhance its stability and efficacy. Similar compounds include:
Paclitaxel: A well-known microtubule stabilizing agent used in cancer therapy.
Docetaxel: A semi-synthetic derivative of paclitaxel with improved solubility and efficacy.
Epothilone: A class of microtubule stabilizing agents with a different chemical structure but similar mechanism of action.
This compound stands out due to its unique structural features and enhanced stability, making it a valuable compound in both research and therapeutic applications.
属性
分子式 |
C45H55NO13 |
|---|---|
分子量 |
817.9 g/mol |
IUPAC 名称 |
[(1S,2S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-[[(E)-4,4-dimethylpent-2-enoyl]amino]-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C45H55NO13/c1-24-28(57-40(54)35(51)33(26-15-11-9-12-16-26)46-31(49)19-20-41(3,4)5)22-45(55)38(58-39(53)27-17-13-10-14-18-27)36-43(8,37(52)34(50)32(24)42(45,6)7)29(48)21-30-44(36,23-56-30)59-25(2)47/h9-20,28-30,33-36,38,48,50-51,55H,21-23H2,1-8H3,(H,46,49)/b20-19+/t28-,29-,30+,33-,34+,35+,36?,38-,43+,44-,45+/m0/s1 |
InChI 键 |
UENVEARJCLSOMK-XLKYOGTASA-N |
手性 SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@](C3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)/C=C/C(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |
规范 SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C=CC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-4-[[1-(2-phenylethyl)tetrazol-5-yl]-pyridin-3-ylmethyl]piperazine](/img/structure/B12379790.png)
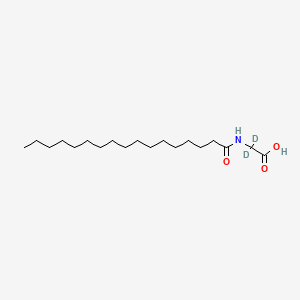

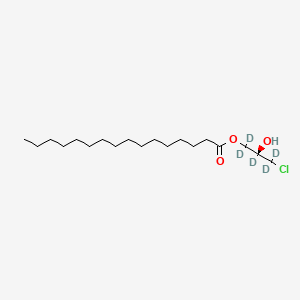
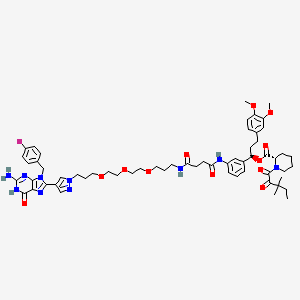
![methyl (1S,3R)-1-[4-[4-[13-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]tridecyl]piperazine-1-carbonyl]phenyl]-2-propanoyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate](/img/structure/B12379838.png)

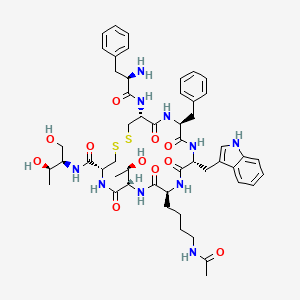
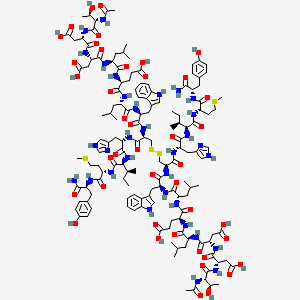

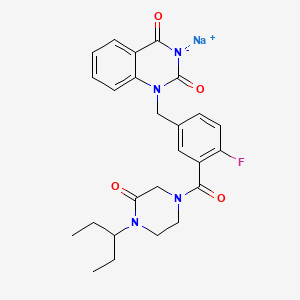
![N-{3-[2-(Cyclopropylamino)quinazolin-6-Yl]-4-Methylphenyl}-3-(Trifluoromethyl)benzamide](/img/structure/B12379895.png)
